molecular formula C24H17ClN2O3S B11089268 (2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11089268
M. Wt: 448.9 g/mol
InChI Key: VGVOQXRDNWKOEE-XKZIYDEJSA-N
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Description

  • The compound’s systematic name is (2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one .
  • It falls within the class of thiazolo-benzimidazolones .
  • The structure consists of a thiazole-fused benzimidazole ring system with additional substituents.
  • Thiazolo-benzimidazolones exhibit diverse biological activities and are of interest in medicinal chemistry.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: While no specific industrial production method is widely reported, research laboratories can prepare it on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified substituents.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

      Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.

      Industry: Limited applications, but it could serve as a starting point for drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Properties

    Molecular Formula

    C24H17ClN2O3S

    Molecular Weight

    448.9 g/mol

    IUPAC Name

    (2Z)-2-[[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

    InChI

    InChI=1S/C24H17ClN2O3S/c1-29-20-11-10-15(12-21(20)30-14-16-6-2-3-7-17(16)25)13-22-23(28)27-19-9-5-4-8-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13-

    InChI Key

    VGVOQXRDNWKOEE-XKZIYDEJSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl

    Canonical SMILES

    COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl

    Origin of Product

    United States

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